Androstenediol 17-Benzoate: Structural Elucidation, Synthesis, and Pharmacological Profiling
Androstenediol 17-Benzoate: Structural Elucidation, Synthesis, and Pharmacological Profiling
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Androstenediol 17-benzoate (CAS: 1175-12-8), also known as androst-5-ene-3β,17β-diol 17-benzoate, is a highly characterized steroidal ester utilized extensively as an analytical reference standard and a pharmacological prodrug intermediate [1]. By selectively esterifying the 17β-hydroxyl group of 5-androstenediol with a benzoate moiety, the molecule achieves significantly altered physicochemical properties, notably an increased lipophilicity (LogP ~5.8) [2]. This modification delays metabolic degradation, extending its biological half-life and making it a critical compound in the development of sustained-release androgenic and estrogenic therapies [3].
This whitepaper provides an in-depth technical analysis of Androstenediol 17-benzoate, detailing its structural properties, regioselective synthesis protocols, analytical validation frameworks, and downstream pharmacological mechanisms.
Chemical Identity and Structural Parameters
Androstenediol 17-benzoate is a derivative of the endogenous steroid hormone 5-androstenediol. The addition of the bulky, electron-withdrawing benzoate group at the C17 position fundamentally alters the molecule's steric profile and receptor binding affinity prior to enzymatic cleavage.
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and predicted physicochemical properties critical for formulation and analytical tracking [1, 2, 4].
| Parameter | Value / Description |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
| CAS Registry Number | 1175-12-8 |
| Molecular Formula | C₂₆H₃₄O₃ |
| Molecular Weight | 394.55 g/mol |
| Monoisotopic Mass | 394.2508 Da |
| LogP (Lipophilicity) | 5.80 |
| Polar Surface Area (PSA) | 46.5 Ų |
| Hydrogen Bond Donors | 1 (at the 3β-hydroxyl group) |
| Hydrogen Bond Acceptors | 3 |
| SMILES | C[C@]12CC[C@H]3CC[C@]34C)[C@@H]1CC[C@@H]2OC(=O)c5ccccc5 |
Regioselective Synthesis and Manufacturing Protocols
The Challenge of Regioselectivity
Direct benzoylation of 5-androstenediol is synthetically problematic. The 3β-hydroxyl group is equatorial and less sterically hindered than the 17β-hydroxyl group. Applying benzoyl chloride directly to 5-androstenediol typically results in preferential esterification at the C3 position or yields a 3,17-dibenzoate mixture. To achieve 100% regioselectivity at the C17 position, a protection-deprotection strategy is mandatory [5].
Step-by-Step Synthesis Workflow
The most robust, self-validating protocol utilizes Dehydroepiandrosterone (DHEA) 3-acetate as the starting material, ensuring the C3 position remains protected during the critical C17 esterification.
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Reduction of the C17 Ketone:
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Procedure: Dissolve DHEA 3-acetate in methanol. Cool the reaction mixture to 0°C. Slowly add sodium borohydride ( NaBH4 ) in stoichiometric excess.
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Causality: NaBH4 selectively reduces the C17 ketone to a 17β-hydroxyl group without cleaving the C3 acetate ester, yielding 5-androstenediol 3-acetate.
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C17 Benzoylation:
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Procedure: Dissolve the isolated 5-androstenediol 3-acetate in anhydrous pyridine. Add 1.2 equivalents of benzoyl chloride dropwise at 0–5°C under an inert argon atmosphere. Stir for 12 hours at room temperature.
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Causality: Pyridine acts as both the solvent and an acid scavenger (neutralizing the HCl byproduct). The reaction yields androstenediol 3-acetate 17-benzoate [5].
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Selective C3 Hydrolysis (Deprotection):
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Procedure: Treat the intermediate with a mild alkaline solution (e.g., methanolic potassium bicarbonate, KHCO3 ) at room temperature.
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Causality: Acetates are generally more labile to mild alkaline hydrolysis than benzoates. Careful monitoring ensures the C3 acetate is cleaved to liberate the free 3β-hydroxyl group while the C17 benzoate remains intact, yielding the final product: Androstenediol 17-benzoate .
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Figure 1: Regioselective synthesis pathway of Androstenediol 17-benzoate via C3 protection.
Analytical Workflows and Quality Control
To ensure the structural integrity and purity of Androstenediol 17-benzoate for use in Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) [3], a self-validating analytical matrix must be employed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Methodology: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization in positive mode (ESI+).
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Validation Markers:
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The exact monoisotopic mass is 394.2508 Da[1].
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The primary protonated adduct [M+H]+ must appear at m/z 395.258 [1].
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A secondary sodium adduct [M+Na]+ is typically observed at m/z 417.240 [1].
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Causality: The presence of these specific adducts confirms the molecular weight, while the absence of m/z 437 (which would indicate a dibenzoate) validates the regioselectivity of the synthesis.
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Proton Nuclear Magnetic Resonance (1H NMR)
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Methodology: 400 MHz NMR in CDCl3 .
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Validation Markers:
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Aromatic Region (7.4–8.1 ppm): Integration of 5 protons confirms the successful attachment of the benzoate ring.
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C17-alpha Proton (~4.8 ppm): The attachment of the electron-withdrawing benzoate ester causes a significant downfield shift of the C17α proton compared to the unesterified diol (which normally appears around 3.6 ppm).
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C3-alpha Proton (~3.5 ppm): The C3α proton remains relatively upfield, confirming that the C3 position is a free hydroxyl group and was successfully deprotected.
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Pharmacological Relevance and Mechanistic Pathways
Androstenediol 17-benzoate functions primarily as a highly lipophilic prodrug. Due to its LogP of 5.80 [2], it is sequestered in adipose tissue when administered via intramuscular depot injection, providing a sustained release profile.
In Vivo Bioconversion
Upon systemic release, ubiquitous tissue esterases cleave the C17 benzoate ester, releasing the active intermediate 5-androstenediol [5]. 5-Androstenediol is a unique steroid because it exhibits dual pharmacological pathways:
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Androgenic Pathway: It acts as a direct precursor to testosterone. The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) oxidizes the C3 hydroxyl group and isomerizes the double bond from C5 to C4, yielding testosterone, which subsequently binds to the Androgen Receptor (AR).
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Estrogenic Pathway: 5-Androstenediol inherently possesses a high binding affinity for Estrogen Receptors (ERα and ERβ) relative to other androgen precursors, allowing it to exert intrinsic estrogenic effects without requiring aromatization.
Figure 2: Pharmacological conversion and dual-receptor signaling pathway of Androstenediol 17-benzoate.
References
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PubChem. "Androstenediol 17-benzoate." National Center for Biotechnology Information. Available at:[Link]
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Genie Ingredient Database. "ANDROSTENEDIOL 17-BENZOATE - cosmetic ingredient." Made by Genie. Available at:[Link]
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Veeprho. "Androst-5-ene-3beta,17beta-diol 17-Benzoate | CAS 1175-12-8." Veeprho Pharmaceuticals. Available at:[Link]
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European Patent Office. "REDUCTION OF SIDE EFFECTS FROM AROMATASE INHIBITORS USED FOR TREATING BREAST CANCER - Patent EP1945224." EPO. Available at:[Link]
